molecular formula C17H23N5O B2370002 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1326851-76-6

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2370002
CAS No.: 1326851-76-6
M. Wt: 313.405
InChI Key: PLOALAFSBMTRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone is a synthetic organic molecule that combines a triazole ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3,4-dimethylphenyl azide and 4-ethylpiperazine.

    Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition (Huisgen cycloaddition) between the azide and an alkyne to form the 1,2,3-triazole ring. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Formation of Methanone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Ensuring the reactions are scalable from laboratory to industrial scale.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the methanone group, potentially leading to the formation of alcohols or amines.

    Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution on the aromatic ring can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution on the triazole ring can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohols or amines derived from the triazole or methanone groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anticancer Research:

Medicine

    Pharmaceutical Development: The compound’s structure is conducive to binding with various biological targets, making it a potential lead compound for drug development.

    Neuropharmacology: Piperazine derivatives are known for their activity on the central nervous system, indicating possible applications in treating neurological disorders.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, while the piperazine ring can interact with receptors in the central nervous system. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone: Lacks the piperazine ring, potentially reducing its biological activity.

    (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group, which may affect its pharmacokinetic properties.

Uniqueness

The presence of both the triazole and piperazine rings in (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone provides a unique combination of chemical functionalities that can interact with a wide range of biological targets, making it a versatile compound for various applications.

This compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-20-7-9-21(10-8-20)17(23)16-12-22(19-18-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOALAFSBMTRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.